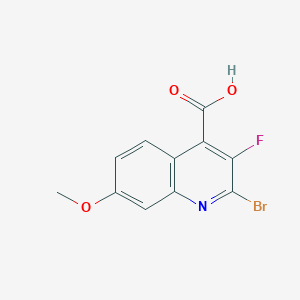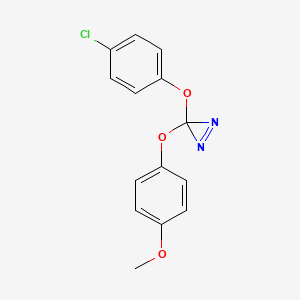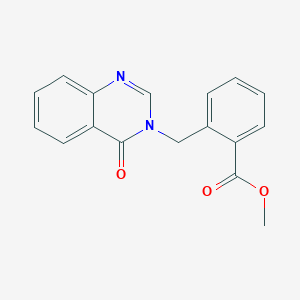![molecular formula C17H17NO5 B11834518 2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid](/img/structure/B11834518.png)
2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid is an organic compound that features a benzyloxy group, a nitrophenyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid typically involves multiple steps One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the formation of the acetic acid moiety, often through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The benzyloxy group can be cleaved under acidic conditions to yield the corresponding phenol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Acidic conditions, such as hydrochloric acid.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Amino derivatives.
Reduction: Phenolic derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)acetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-2-phenylacetic acid: Lacks the benzyloxy group, affecting its solubility and reactivity.
Uniqueness
2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-[2-nitro-6-(2-phenylmethoxyethyl)phenyl]acetic acid |
InChI |
InChI=1S/C17H17NO5/c19-17(20)11-15-14(7-4-8-16(15)18(21)22)9-10-23-12-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,20) |
InChI Key |
HPEDCRBWFZBVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC2=C(C(=CC=C2)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)

![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)







![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B11834498.png)
![methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate](/img/structure/B11834502.png)

